Cas no 1602867-67-3 (1H-Indole-2-carboxylic acid, 6-bromo-4-chloro-, methyl ester)

Technical Introduction: 1H-Indole-2-carboxylic acid, 6-bromo-4-chloro-, methyl ester is a halogenated indole derivative with a molecular formula of C₁₀H₇BrClNO₂. This compound features a bromo and chloro substitution on the indole ring, enhancing its reactivity and utility in synthetic chemistry. The methyl ester group improves solubility in organic solvents, facilitating its use as an intermediate in pharmaceutical and agrochemical synthesis. Its structural motifs are valuable for constructing complex heterocyclic frameworks, particularly in the development of bioactive molecules. The compound's purity and stability under standard conditions make it a reliable reagent for research and industrial applications requiring precise functionalization of indole scaffolds.
1H-Indole-2-carboxylic acid, 6-bromo-4-chloro-, methyl ester structure
1602867-67-3 structure
Product name:1H-Indole-2-carboxylic acid, 6-bromo-4-chloro-, methyl ester
CAS No:1602867-67-3
MF:C10H7BrClNO2
MW:288.525080919266
CID:4702302

1H-Indole-2-carboxylic acid, 6-bromo-4-chloro-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole-2-carboxylic acid, 6-bromo-4-chloro-, methyl ester
    • Inchi: 1S/C10H7BrClNO2/c1-15-10(14)9-4-6-7(12)2-5(11)3-8(6)13-9/h2-4,13H,1H3
    • InChI Key: RSAYXTXXAVDLCD-UHFFFAOYSA-N
    • SMILES: N1C2=C(C(Cl)=CC(Br)=C2)C=C1C(OC)=O

1H-Indole-2-carboxylic acid, 6-bromo-4-chloro-, methyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-5180356-2.5g
methyl 6-bromo-4-chloro-1H-indole-2-carboxylate
1602867-67-3 95.0%
2.5g
$1707.0 2025-03-15
Enamine
EN300-5180356-0.1g
methyl 6-bromo-4-chloro-1H-indole-2-carboxylate
1602867-67-3 95.0%
0.1g
$301.0 2025-03-15
Aaron
AR02849X-1g
methyl 6-bromo-4-chloro-1H-indole-2-carboxylate
1602867-67-3 95%
1g
$1223.00 2025-02-15
1PlusChem
1P02841L-50mg
methyl 6-bromo-4-chloro-1H-indole-2-carboxylate
1602867-67-3 95%
50mg
$303.00 2024-06-20
1PlusChem
1P02841L-100mg
methyl 6-bromo-4-chloro-1H-indole-2-carboxylate
1602867-67-3 95%
100mg
$434.00 2024-06-20
Enamine
EN300-5180356-0.5g
methyl 6-bromo-4-chloro-1H-indole-2-carboxylate
1602867-67-3 95.0%
0.5g
$679.0 2025-03-15
Enamine
EN300-5180356-5.0g
methyl 6-bromo-4-chloro-1H-indole-2-carboxylate
1602867-67-3 95.0%
5.0g
$2525.0 2025-03-15
Enamine
EN300-5180356-0.05g
methyl 6-bromo-4-chloro-1H-indole-2-carboxylate
1602867-67-3 95.0%
0.05g
$202.0 2025-03-15
Aaron
AR02849X-5g
methyl 6-bromo-4-chloro-1H-indole-2-carboxylate
1602867-67-3 95%
5g
$3497.00 2023-12-15
Aaron
AR02849X-100mg
methyl 6-bromo-4-chloro-1H-indole-2-carboxylate
1602867-67-3 95%
100mg
$439.00 2025-02-15

1H-Indole-2-carboxylic acid, 6-bromo-4-chloro-, methyl ester Related Literature

Additional information on 1H-Indole-2-carboxylic acid, 6-bromo-4-chloro-, methyl ester

Introduction to 1H-Indole-2-carboxylic acid, 6-bromo-4-chloro-, methyl ester (CAS No. 1602867-67-3) and Its Emerging Applications in Chemical Biology

The compound 1H-Indole-2-carboxylic acid, 6-bromo-4-chloro-, methyl ester (CAS No. 1602867-67-3) represents a significant advancement in the realm of chemical biology and pharmaceutical research. This heterocyclic derivative, characterized by its bromo and chloro substituents on the indole core, has garnered considerable attention due to its versatile structural framework and potential biological activities. The strategic placement of these halogen atoms enhances its reactivity, making it a valuable scaffold for the development of novel therapeutic agents.

Indole derivatives have long been recognized for their broad spectrum of biological functions, including antimicrobial, anti-inflammatory, and anticancer properties. Among these, the substitution patterns at the 4- and 6-positions of the indole ring play a crucial role in modulating the pharmacological profile of the compound. The presence of both bromine and chlorine atoms in 1H-Indole-2-carboxylic acid, 6-bromo-4-chloro-, methyl ester introduces unique electronic and steric effects that can be exploited to fine-tune its interactions with biological targets.

Recent studies have highlighted the compound's potential as a precursor in the synthesis of kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer progression. The bromo and chloro groups serve as excellent handles for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These transformations allow for the introduction of diverse aryl or heteroaryl groups, expanding the compound's pharmacophoric space and enabling the discovery of more potent and selective inhibitors.

In addition to its role in kinase inhibition, 1H-Indole-2-carboxylic acid, 6-bromo-4-chloro-, methyl ester has shown promise in the development of antimicrobial agents. The indole core is known to exhibit activity against various bacterial and fungal pathogens, and the halogenated derivatives often demonstrate enhanced efficacy due to improved binding affinity to microbial enzymes. Preliminary investigations suggest that this compound may inhibit bacterial biofilm formation, a critical step in pathogenesis that resists conventional antibiotic treatments.

The methyl ester functionality at the 2-position of the indole ring not only contributes to the solubility of the compound but also provides a site for further derivatization. This allows researchers to explore modifications that could improve metabolic stability or target specific biological pathways. For instance, hydrolysis of the ester group could yield a free carboxylic acid derivative, which might exhibit different pharmacological properties compared to its ester form.

Advances in computational chemistry have further accelerated the exploration of 1H-Indole-2-carboxylic acid, 6-bromo-4-chloro-, methyl ester's potential applications. Molecular modeling studies have revealed that the bromo and chloro substituents optimize interactions with binding pockets in target proteins, suggesting high binding affinities. These insights have guided experimental efforts toward designing more refined derivatives with improved pharmacokinetic profiles.

The synthesis of this compound typically involves multi-step organic transformations starting from commercially available precursors such as tryptophan or indole derivatives. The introduction of bromine and chlorine atoms is commonly achieved through electrophilic aromatic substitution reactions or metal-catalyzed halogenation processes. The final step often involves esterification to protect the carboxylic acid group, ensuring stability during storage and further functionalization.

Industrial-scale production of 1H-Indole-2-carboxylic acid, 6-bromo-4-chloro-, methyl ester requires careful optimization to ensure high yields and purity. Process chemists focus on minimizing side reactions and improving atom economy while maintaining cost-effectiveness. Continuous flow chemistry has emerged as a promising approach for large-scale synthesis, offering better control over reaction conditions and scalability.

The growing interest in halogenated indoles has also spurred research into their environmental impact and biodegradability. While these compounds offer significant therapeutic benefits, their persistence in ecosystems raises concerns about long-term exposure effects. Efforts are underway to develop greener synthetic routes that reduce waste generation and employ environmentally benign reagents.

In conclusion,1H-Indole-2-carboxylic acid, 6-bromo-4-chloro-, methyl ester (CAS No. 1602867-67-3) stands as a pivotal compound in modern chemical biology research. Its unique structural features enable diverse applications in drug discovery, particularly in oncology and antimicrobial therapy. As our understanding of its mechanistic pathways deepens, so too does its potential to address unmet medical needs through innovative molecular design.

Recommend Articles

Recommended suppliers
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica